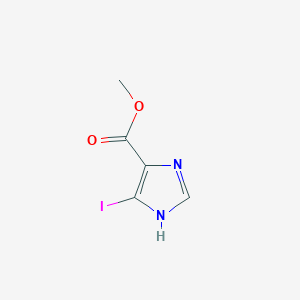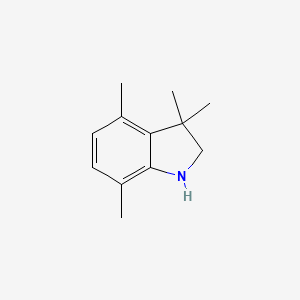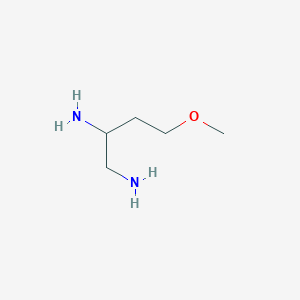![molecular formula C9H18N2 B13074013 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique bicyclic structure, which consists of a pyridine ring fused with a pyrrole ring The presence of an ethyl group and the octahydro configuration adds to its distinct chemical properties
Métodos De Preparación
The synthesis of 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a pyridine derivative, the introduction of an ethyl group can be achieved through alkylation reactions. Subsequent hydrogenation steps lead to the octahydro configuration. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites on the molecule, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors, particularly in targeting specific biological pathways.
Medicine: Research has indicated its potential use in developing new therapeutic agents, especially in cancer treatment due to its ability to interact with specific molecular targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism by which 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors, making it a candidate for cancer therapy.
1H-Pyrazolo[3,4-b]pyridine: Exhibits diverse biological activities and is used in the synthesis of various bioactive molecules.
1H-Pyrrolo[3,2-c]pyridine: Studied for its anticancer properties, particularly as a colchicine-binding site inhibitor. The uniqueness of this compound lies in its specific structural configuration and the presence of the ethyl group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-ethyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-4-8-3-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |
Clave InChI |
VDMGNVHIHQPQDF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2C1CNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


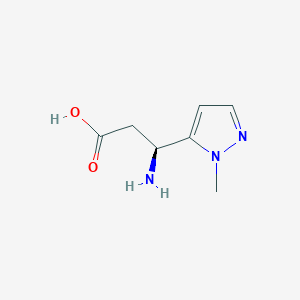
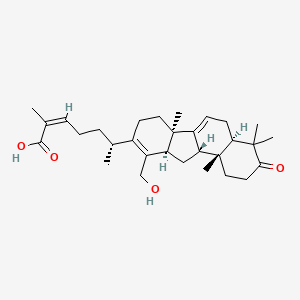
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
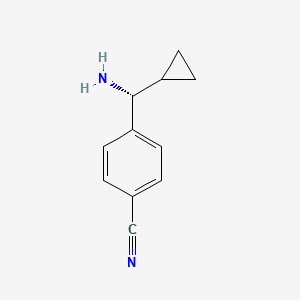
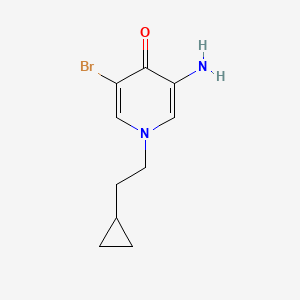
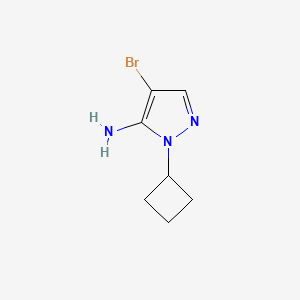
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
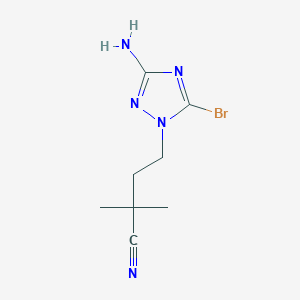
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
